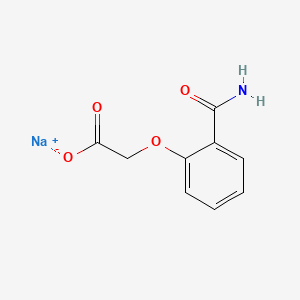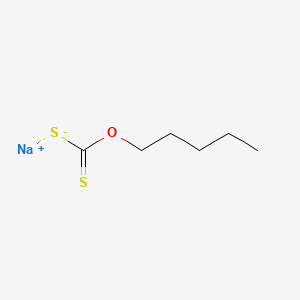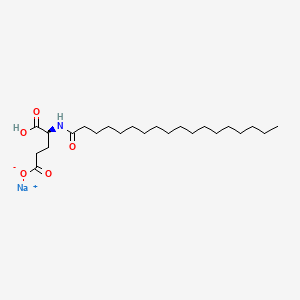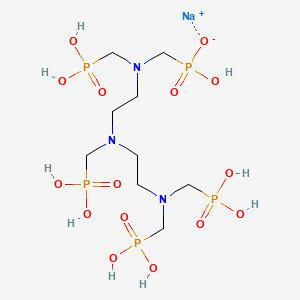
Potassium acrylate
Overview
Description
Potassium acrylate is a potassium salt of acrylic acid with the chemical formula C₃H₃KO₂. It is a type of superabsorbent polymer that can absorb and retain large amounts of water relative to its own mass. This compound is commonly used in various industrial and agricultural applications due to its excellent water retention properties .
Mechanism of Action
Target of Action
Potassium acrylate is a type of superabsorbent polymer that primarily targets soil and plant roots . Its role is to enhance the soil’s water retention capacity, thereby increasing moisture availability to plants .
Mode of Action
This compound interacts with its targets by absorbing water and swelling in size . This results in the formation of a gel-like substance that can retain large amounts of water .
Biochemical Pathways
This compound affects the water absorption and retention pathways in the soil . It is composed of polymeric chains that are linked together to form a water-insoluble matrix. This matrix attracts and holds water molecules . Additionally, this compound can also absorb and release soil nutrients, water-soluble fertilizers, and chemicals in a similar manner as water .
Result of Action
The action of this compound results in improved soil water retention and increased moisture availability for plants . This leads to faster germination, quicker emergence of seeds, consistent growth, and higher yields of crops with less water and fewer inputs . It also creates a healthy microenvironment in the plant root zone, reducing plant stress .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as pH, salinity, and temperature . For instance, increasing pH and salinity concentration can lead to a significant decline in the swelling performance of this compound . Additionally, the compound’s degradation can be influenced by environmental conditions, with evidence of partial biodegradation when buried in soil .
Biochemical Analysis
Biochemical Properties
Potassium acrylate plays a significant role in biochemical reactions, particularly in the formation of superabsorbent polymers. It interacts with various enzymes and proteins, including peroxidases and hydrolases, which facilitate its degradation and absorption properties. The interaction with peroxidases, for instance, leads to the breakdown of the polymer structure, enhancing its biodegradability . Additionally, this compound can interact with other biomolecules, such as polysaccharides, to form hydrogels that are used in biomedical applications .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the expression of genes involved in stress responses and metabolic pathways. It also impacts cell signaling by interacting with membrane receptors and intracellular signaling molecules, leading to changes in cellular functions . Furthermore, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain hydrolases, preventing the breakdown of polysaccharides and other macromolecules . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are influenced by various factors, including temperature, pH, and the presence of enzymes. This compound is relatively stable under neutral pH and moderate temperatures but can degrade rapidly under acidic or alkaline conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell viability and metabolic activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has minimal impact on cellular functions and overall health. At higher doses, it can cause toxic or adverse effects, including inflammation and oxidative stress . Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and physiological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. It can affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes . Additionally, this compound can influence metabolite levels, leading to changes in cellular energy balance and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of this compound are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function. It can be directed to particular organelles through targeting signals and post-translational modifications . The subcellular localization of this compound affects its interactions with biomolecules and its overall impact on cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of potassium acrylate typically involves the polymerization of acrylic acid in the presence of a cross-linking agent. The process can be summarized as follows:
Polymerization: Acrylic acid is polymerized using a free radical initiator such as 2,2’-azobisisobutyronitrile (AIBN) in a solvent like 1,4-dioxane.
Neutralization: The resulting polyacrylic acid is then neutralized with potassium hydroxide to form this compound.
Drying and Grinding: The resultant gel is dried and ground into fine particles or crystals.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:
Preparation of Acrylate Solution: Mixing acrylic acid with an alkali solution to form an acrylate solution.
Polymerization Additive Liquid: Adding anti-cross-linking agents, anti-agglomeration agents, and initiators to the acrylate solution.
Polymerization: Adjusting the pH and allowing the mixture to polymerize.
Drying and Crushing: The polymerized product is then dried and crushed into the desired form.
Chemical Reactions Analysis
Types of Reactions: Potassium acrylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using hydrogen peroxide, leading to significant structural changes.
Photocatalytic Degradation: It can also undergo photocatalytic degradation when combined with nanocomposites like Ag@ZnO.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide at high temperatures (e.g., 65°C) is commonly used for oxidation.
Photocatalytic Degradation: Silver and zinc oxide nanoparticles are used under sunlight for photocatalytic degradation.
Major Products Formed:
Scientific Research Applications
Potassium acrylate has a wide range of applications in scientific research, including:
Agriculture: Used as a water-retaining agent to improve soil moisture and nutrient retention.
Biomedical: Incorporated into wound dressings and other absorbent medical products.
Environmental Engineering: Used in wastewater treatment for the removal of dyes and other contaminants.
Industrial Applications: Employed in the production of superabsorbent polymers for various uses.
Comparison with Similar Compounds
Sodium Polyacrylate: Commonly used in diapers and other absorbent products due to its high water-absorbency capabilities.
Polyacrylamide: Used in various industrial applications, including water treatment and soil conditioning.
Uniqueness of Potassium Acrylate: this compound is unique in its application in agriculture as it does not cause soil salinization, unlike sodium polyacrylate . Its ability to improve soil water holding capacity and release nutrients makes it particularly valuable in agricultural settings .
This compound stands out due to its excellent water retention properties and its versatility in various scientific and industrial applications. Its unique characteristics make it a valuable compound in both research and practical applications.
Properties
CAS No. |
25608-12-2 |
|---|---|
Molecular Formula |
C6H7KO4 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
potassium;prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/2C3H4O2.K/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+1/p-1 |
InChI Key |
OESICJXHUIMSJC-UHFFFAOYSA-M |
SMILES |
C=CC(=O)O.C=CC(=O)[O-].[K+] |
Canonical SMILES |
C=CC(=O)O.C=CC(=O)[O-].[K+] |
| 9003-02-5 25608-12-2 |
|
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does potassium acrylate interact with water molecules?
A1: this compound is a highly hydrophilic polymer. Its carboxylate groups (-COO-) readily interact with water molecules through hydrogen bonding. This interaction leads to the absorption and retention of large amounts of water, causing the material to swell and form a hydrogel. [, , , , , , ]
Q2: What are the downstream effects of this compound in soil applications?
A2: When used as a soil amendment, this compound improves water retention, aeration, and nutrient availability. [, ] This is due to its water-absorbing properties, which create a reservoir of moisture for plants while maintaining a porous soil structure for root respiration.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C3H3KO2. Its molecular weight is 128.17 g/mol. [, ]
Q4: How can spectroscopic techniques be used to characterize this compound and its derivatives?
A4: Fourier transform infrared (FTIR) spectroscopy is commonly used to identify the functional groups present in this compound and its copolymers. Characteristic peaks corresponding to carboxylate groups, C=O stretching, and C-H vibrations are observed. [, , , , , ] Additionally, 13C NMR spectrometry can identify the crosslinking mechanisms in this compound copolymers, such as esterification of hydroxyethyl acrylate (HEA) or 2-hydroxypropyl acrylate (HPA). []
Q5: How does the degree of neutralization of acrylic acid affect the properties of this compound-based superabsorbent hydrogels (SAHGs)?
A5: The degree of neutralization of acrylic acid significantly impacts the water absorbency of SAHGs. A higher degree of neutralization, typically achieved by adding potassium hydroxide (KOH), results in a greater number of carboxylate groups, leading to enhanced water absorption. [, ]
Q6: How stable are this compound-based hydrogels under high temperatures?
A6: The thermal stability of this compound-based hydrogels can be assessed using thermogravimetric analysis (TGA). [, , , ] These analyses reveal that these materials generally exhibit good thermal stability, with decomposition temperatures often exceeding 400 °C, making them suitable for various applications requiring elevated temperatures.
Q7: How does the presence of salts affect the swelling behavior of this compound hydrogels?
A7: The presence of salts in solution can reduce the swelling capacity of this compound hydrogels. This is due to the osmotic pressure difference between the hydrogel with a high ionic concentration and the surrounding salt solution. [, , , ]
Q8: Does this compound exhibit catalytic properties?
A8: While this compound itself is not typically used as a catalyst, it can be a component in catalyst systems. For example, this compound can be incorporated into polymer-supported catalysts, where its role is primarily to modify the polymer matrix properties rather than directly participate in the catalytic reaction.
Q9: Have there been any computational studies on the interaction between this compound and water molecules?
A9: While the provided articles do not explicitly mention computational studies on the interaction between this compound and water molecules, this is an active area of research in polymer science. Molecular dynamics simulations and quantum chemical calculations can provide insights into the hydrogen bonding interactions and the mechanisms of water absorption in this compound hydrogels.
Q10: How does the incorporation of acrylamide into this compound-based hydrogels affect their properties?
A10: The incorporation of acrylamide into this compound-based hydrogels can significantly influence their swelling behavior, mechanical properties, and salt resistance. [, , , , ] For instance, increasing the acrylamide content can improve the hydrogel's compressive strength, allowing it to retain its shape better after absorbing water.
Q11: How does the choice of crosslinking agent affect the properties of this compound hydrogels?
A11: The type and concentration of the crosslinking agent used in the synthesis of this compound hydrogels significantly affect their properties, including swelling capacity, gel strength, and degradation behavior. [, , , ] N,N′-methylene bisacrylamide (MBA) is commonly used as a crosslinker. Its concentration can be optimized to achieve the desired balance between swelling and mechanical strength.
Q12: How is the water absorption capacity of this compound hydrogels measured?
A13: The water absorption capacity of this compound hydrogels is typically determined gravimetrically. [, , , , , ] A known weight of the dried hydrogel is immersed in water for a specific time. The swollen hydrogel is then removed, surface water is blotted, and the weight is measured. The water absorption capacity is calculated as the difference in weight divided by the initial dry weight.
Q13: Are there any concerns regarding the biodegradability of this compound polymers?
A14: While this compound itself is not readily biodegradable, research has focused on developing degradation techniques for polyacrylate waste. [] These include chemical oxidation using hydrogen peroxide (H2O2) at elevated temperatures, potentially combined with enzymatic treatments using peroxidase. These methods aim to break down the polymer into smaller, less impactful molecules.
Q14: How does the dissolution of this compound in water influence the properties of the resulting solution?
A14: this compound readily dissolves in water, forming a viscous solution due to the polymer chains' hydration and entanglement. The solution's viscosity depends on the polymer's molecular weight and concentration.
Q15: What are some alternatives to this compound in agricultural applications?
A17: Alternatives to this compound in agriculture include other superabsorbent polymers, such as those based on sodium polyacrylate or starch-graft copolymers. [] Additionally, natural materials like compost, biochar, and coconut coir can improve soil water retention and structure, offering more sustainable alternatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1592977.png)

![3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1592980.png)



